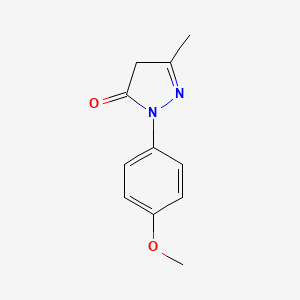







|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.O.O.O.C([O-])(=O)C.[Na+].[C:20](OCC)(=[O:25])[CH2:21][C:22]([CH3:24])=O>C(O)C>[CH3:24][C:22]1[CH2:21][C:20](=[O:25])[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=1 |f:0.1,2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
5.45 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for two hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off from the reaction mixture under reduced pressure, 40 ml ethanol
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
the insoluble matters were removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in a small volume of a solvent mixture of benzene and ethyl acetate (4:1)
|
|
Type
|
WASH
|
|
Details
|
the solution was subjected to silica gel chromatography (150 g of Silica Gel 60; product of Merck) Elution
|
|
Type
|
ADDITION
|
|
Details
|
a solvent mixture of benzene and ethyl acetate (4:1)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the eluate was concentrated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized with methanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 42.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |